1-(3-Isopropoxybenzyl)-piperazine

Descripción

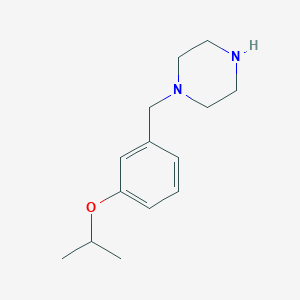

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[(3-propan-2-yloxyphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-12(2)17-14-5-3-4-13(10-14)11-16-8-6-15-7-9-16/h3-5,10,12,15H,6-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZFQSLXYKZHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 1 3 Isopropoxybenzyl Piperazine

Retrosynthetic Analysis and Strategic Disconnections for "1-(3-Isopropoxybenzyl)-piperazine"

Retrosynthetic analysis of this compound identifies two primary strategic disconnections that simplify the molecule into readily available starting materials.

The most logical and common disconnection is at the C-N bond between the benzylic carbon and the piperazine (B1678402) nitrogen. This is a standard approach for N-alkyl amines and leads to two precursor molecules: piperazine and a suitable 3-isopropoxybenzyl electrophile. This electrophile could be 3-isopropoxybenzaldehyde for a reductive amination pathway or a 3-isopropoxybenzyl halide for a direct nucleophilic substitution pathway.

A secondary disconnection can be considered at the isopropyl ether linkage on the aromatic ring. This approach would yield 1-(3-hydroxybenzyl)-piperazine and an isopropylating agent like 2-bromopropane. This route is generally less favored as the primary synthesis method but can be a viable strategy for creating analogues from a common intermediate.

These disconnections point towards two main forward synthetic strategies:

Strategy A: Formation of the benzylic C-N bond.

Strategy B: Formation of the aryl-ether bond.

Strategy A is typically preferred due to the high efficiency and reliability of N-alkylation and reductive amination reactions for synthesizing such compounds.

Optimized Synthetic Routes for the Preparation of "this compound"

The preparation of this compound is most efficiently achieved through methods that form the bond between the benzyl (B1604629) group and the piperazine ring. Reductive amination and nucleophilic substitution are the primary optimized routes.

Key Reaction Steps and Reaction Conditions for Primary Synthesis

The primary synthesis of this compound typically involves the reaction of piperazine with a 3-isopropoxybenzyl precursor. An excess of piperazine is often used to minimize the formation of the 1,4-disubstituted by-product. orgsyn.org

Route 1: Reductive Amination

This is a highly efficient method that involves the reaction of 3-isopropoxybenzaldehyde with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

Step 1: Condensation of 3-isopropoxybenzaldehyde with piperazine to form an iminium ion.

Step 2: In-situ reduction of the iminium ion using a suitable reducing agent.

| Parameter | Condition |

| Reactants | 3-isopropoxybenzaldehyde, Piperazine |

| Reducing Agents | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol |

| Temperature | Room Temperature |

| Reaction Time | Typically 12-24 hours |

Route 2: Nucleophilic Substitution

This classic method involves the direct alkylation of piperazine with a 3-isopropoxybenzyl halide. orgsyn.org

Step 1: Preparation of 3-isopropoxybenzyl chloride or bromide from the corresponding alcohol.

Step 2: Reaction of the benzyl halide with piperazine in the presence of a base to neutralize the formed hydrohalic acid.

| Parameter | Condition |

| Reactants | 3-isopropoxybenzyl chloride/bromide, Piperazine |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol |

| Temperature | Room Temperature to Reflux |

| Reaction Time | Several hours to overnight |

Advanced Purification and Analytical Techniques Employed in Synthetic Studies

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and by-products such as the 1,4-disubstituted piperazine.

Purification Techniques:

Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for separation from non-basic impurities. The product can be extracted into an acidic aqueous phase, washed, and then liberated by basification and extraction into an organic solvent.

Column Chromatography: Silica gel chromatography is commonly used for high-purity isolation, employing a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent the product from streaking on the acidic silica.

Crystallization: The product can be converted to a salt (e.g., dihydrochloride) to facilitate purification by crystallization. orgsyn.org The free base can then be regenerated.

Analytical Techniques for Structural Confirmation: Structural confirmation is achieved using a combination of spectroscopic methods. While specific data is not detailed, the techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the presence of the isopropoxy, benzyl, and piperazine moieties.

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that support the proposed structure.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C-H, C-N, and C-O bonds.

Exploration of Alternative Synthetic Pathways for Derivatization of "this compound"

The presence of a secondary amine in the piperazine ring of this compound makes it a versatile intermediate for further derivatization to create a library of related compounds. mdpi.com These alternative pathways focus on functionalizing the N-4 position of the piperazine moiety.

Common derivatization reactions include:

N-Alkylation: Reaction with various alkyl halides or sulfonates can introduce new alkyl groups at the N-4 position. nih.gov

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides can be used to introduce aromatic or heteroaromatic rings. mdpi.comnih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides.

Reductive Amination: The secondary amine can react with other aldehydes or ketones to introduce more complex substituents via a second reductive amination step. nih.gov

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides urea or thiourea derivatives, respectively.

These derivatization strategies allow for systematic modification of the molecule's properties by introducing diverse functional groups onto the piperazine scaffold.

Application of Green Chemistry Principles in the Synthesis of "this compound"

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing chlorinated solvents like dichloromethane with more environmentally benign options such as ethanol, 2-propanol, or in some cases, water. nih.govunibo.it

Catalytic Reactions: Employing catalytic reducing agents or exploring catalytic hydrogen-borrowing methods for the N-alkylation step can reduce the amount of chemical waste generated compared to stoichiometric reagents. mdpi.com

One-Pot Synthesis: Combining multiple reaction steps into a single pot, such as the reductive amination, reduces the need for intermediate workup and purification steps, saving solvents and energy. nih.gov

Energy Efficiency: The use of microwave or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Utilizing one-pot procedures like reductive amination to avoid isolating intermediates. |

| Atom Economy | Choosing reactions like catalytic hydrogenations which have higher atom economy. |

| Less Hazardous Synthesis | Replacing hazardous reagents like sodium cyanoborohydride with safer alternatives like sodium triacetoxyborohydride. |

| Safer Solvents & Auxiliaries | Substituting chlorinated solvents (DCM) with greener alternatives like ethanol or ethyl acetate. unibo.it |

| Energy Efficiency | Employing microwave or ultrasound-assisted methods to accelerate the reaction and reduce energy input. mdpi.com |

| Use of Catalysis | Using catalytic amounts of a reducing agent or employing transfer hydrogenation instead of stoichiometric metal hydrides. |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. nih.gov

Preclinical Pharmacological Investigations and Biological Activities of 1 3 Isopropoxybenzyl Piperazine

In Vitro Receptor Binding Affinity and Selectivity Profiling of "1-(3-Isopropoxybenzyl)-piperazine"

Comprehensive in vitro receptor binding assays are crucial for characterizing the pharmacological profile of a novel compound. Such studies determine the affinity of a molecule for a wide array of receptors, providing insights into its potential therapeutic actions and off-target effects.

G Protein-Coupled Receptor (GPCR) Interaction Studies

There is a scarcity of published data detailing the specific interaction of this compound with G Protein-Coupled Receptors (GPCRs). Many benzylpiperazine analogues exhibit affinity for serotonergic (5-HT) and dopaminergic (D) receptors, often acting as agonists, partial agonists, or antagonists. The substitution pattern on the benzyl (B1604629) ring is a key determinant of both affinity and selectivity. For instance, the position and nature of the alkoxy group (in this case, a 3-isopropoxy group) can significantly modulate the interaction with the binding pockets of these receptors. Without specific experimental data, any potential affinity for receptors such as 5-HT1A, 5-HT2A, or D2 remains speculative.

Ligand-Gated and Voltage-Gated Ion Channel Modulation

The effects of this compound on ligand-gated and voltage-gated ion channels have not been reported in the available scientific literature. Ion channels are critical for neuronal excitability and signaling, and modulation of their activity can have profound physiological effects.

Neurotransmitter Transporter Interactions

Similarly, there is no specific data available concerning the interaction of this compound with neurotransmitter transporters, such as those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). Many psychoactive compounds derive their effects from inhibiting the reuptake of these neurotransmitters, thereby increasing their synaptic availability.

Enzyme Inhibition or Activation Assays

The potential for this compound to inhibit or activate key enzymes has not been documented in publicly accessible research.

Preclinical Functional Characterization of "this compound"

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Cell-Based Functional Assays and Signal Transduction Studies

No cell-based functional assays or signal transduction studies for this compound have been published. Such studies would be necessary to understand the downstream cellular effects following receptor binding, for example, by measuring second messenger levels like cyclic AMP (cAMP) or calcium mobilization.

Ligand-Receptor Association and Dissociation Kinetics

In studies of similar compounds, radioligand binding assays are commonly employed to determine these kinetic parameters. nih.gov For instance, competition association assays and washout experiments can provide insights into the association and dissociation rates of a ligand from its receptor. nih.gov The isopropoxy group at the meta position of the benzyl ring in "this compound" is expected to influence its binding kinetics due to its steric and electronic properties. It is hypothesized that this group could affect the orientation of the molecule within the binding pocket of a receptor, thereby influencing the stability of the ligand-receptor complex and, consequently, its residence time. Further research employing techniques such as surface plasmon resonance or kinetic radioligand binding studies would be necessary to elucidate the precise association and dissociation kinetics of this specific compound.

Preclinical in vivo Models for Target Engagement and Mechanistic Elucidation

Specific preclinical in vivo models to demonstrate target engagement and elucidate the mechanism of action for "this compound" have not been detailed in the available scientific literature. However, based on the activities of structurally related benzylpiperazine compounds, several established animal models could be employed.

For instance, if "this compound" is predicted to have activity at sigma-1 (σ₁) receptors, as has been observed for other benzylpiperazine derivatives, in vivo models of pain could be utilized. nih.gov The formalin test in mice is a common model for inflammatory pain, while chronic constriction injury (CCI) of the sciatic nerve can be used to assess efficacy in neuropathic pain models. nih.gov In such studies, the compound would be administered to the animals, and its effects on pain behaviors would be measured. To confirm target engagement, these studies could be combined with the administration of a selective σ₁ receptor antagonist to see if the effects of "this compound" are blocked.

Furthermore, if central nervous system activity is anticipated, models to assess anxiolytic-like or antidepressant-like effects, such as the elevated plus-maze and forced swimming test in mice, could be relevant. nih.gov The involvement of specific receptor systems, like the serotonergic pathway, can be investigated by co-administering selective antagonists. nih.gov For compounds targeting neurodegenerative diseases like Alzheimer's, transgenic animal models that develop amyloid plaques and neurofibrillary tangles are used to evaluate the drug's ability to modify disease pathology and improve cognitive function. nih.gov

Structure-Activity Relationship (SAR) Studies of "this compound" and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological profile of a lead compound. For "this compound," SAR can be dissected by considering the contributions of its three main structural components: the isopropoxy moiety, the benzyl linker, and the piperazine (B1678402) ring.

Impact of Isopropoxy Moiety Modifications on Biological Activity

The nature and position of the substituent on the benzyl ring of benzylpiperazine derivatives are critical for their biological activity. The isopropoxy group in "this compound" is a key feature. While specific data for the isopropoxy group is scarce, studies on analogous 3-alkoxybenzylpiperazines can provide valuable insights.

For example, in a series of N-(benzofuran-2-ylmethyl)-N'-(alkoxybenzyl)piperazines evaluated for sigma-1 receptor affinity, the presence and nature of the alkoxy group significantly influenced binding. A methoxy (B1213986) group at the 4'-position of the benzyl ring resulted in a compound with high affinity. nih.gov It is plausible that varying the size of the alkoxy group (e.g., from methoxy to isopropoxy) and its position (ortho, meta, or para) would modulate receptor affinity and selectivity. The bulkier isopropoxy group, compared to a methoxy group, could either enhance binding through favorable hydrophobic interactions or decrease it due to steric hindrance, depending on the topology of the receptor's binding site. The meta-position of the isopropoxy group in "this compound" would orient it differently within a binding pocket compared to a para-substituted analogue, potentially leading to a distinct pharmacological profile. vulcanchem.com

| Compound Analogue | Modification | Observed/Predicted Impact on Activity | Reference |

| 1-(4-Methoxybenzyl)piperazine | Methoxy at para-position | High affinity for sigma-1 receptors | nih.gov |

| 1-(3-Methoxybenzyl)piperazine | Methoxy at meta-position | May possess anxiolytic/antidepressant-like effects | nih.gov |

| This compound | Isopropoxy at meta-position | Predicted to have potential α₂-adrenergic antagonism and 5-HT₁ₐ partial agonism | vulcanchem.com |

Role of the Benzyl Linker in Receptor Recognition and Potency

The benzyl group in "this compound" acts as a linker, connecting the piperazine ring to the substituted phenyl ring. This linker provides a specific spatial arrangement of these two key pharmacophoric elements. The flexibility of the benzyl group allows the molecule to adopt various conformations to fit into a receptor binding site.

SAR studies on related compounds have shown that the nature of this linker is crucial. For instance, replacing the benzyl group with other aromatic or heterocyclic moieties, or altering its length and rigidity, can dramatically change the pharmacological profile. In a series of acetylcholinesterase inhibitors, modifications to the benzylpiperidine moiety were found to be detrimental to the activity, highlighting the importance of this specific linker. nih.gov The hydrophobic character of the phenyl ring within the benzyl group often contributes to binding through van der Waals interactions with nonpolar residues in the receptor pocket.

Influence of Piperazine Ring Substitutions on Pharmacological Profile

The piperazine ring is a common scaffold in drug discovery, often used to introduce basicity and improve pharmacokinetic properties. nih.gov Substitutions on the second nitrogen atom (N4) of the piperazine ring in "this compound" would be expected to significantly alter its pharmacological profile.

In many classes of piperazine-containing drugs, the substituent at the N4 position is a key determinant of receptor selectivity and potency. For example, in a series of sigma-1 receptor ligands, the introduction of various substituents on the piperazine nitrogen led to a wide range of affinities. nih.gov Similarly, for a series of 1,3,5-triazine (B166579) derivatives, varying the N-substituents on the piperazine ring played an important role in their antiviral activity. google.com The unsubstituted N-H in "this compound" allows for potential hydrogen bonding interactions within a receptor and also serves as a point for further chemical modification to explore the SAR.

| Piperazine N4-Substituent | General Impact on Activity |

| Small alkyl groups | Can modulate lipophilicity and basicity |

| Aryl or heteroaryl groups | Can introduce additional binding interactions (e.g., pi-stacking) |

| Bulky substituents | May enhance selectivity for certain receptors |

Identification of Key Pharmacophoric Features for Target Interaction

Based on the analysis of its structural components and comparison with related compounds, the key pharmacophoric features of "this compound" for potential target interaction can be summarized as follows:

A basic nitrogen atom within the piperazine ring, which is likely to be protonated at physiological pH and can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding site.

A hydrophobic aromatic region provided by the benzyl group, which can engage in van der Waals and/or pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of the target protein.

A hydrogen bond donor/acceptor site in the form of the isopropoxy group's oxygen atom and the unsubstituted N-H of the piperazine ring. These can form crucial hydrogen bonds with the receptor.

The combination of a basic center, a hydrophobic region, and hydrogen bonding capabilities in a defined three-dimensional arrangement constitutes the pharmacophore of "this compound" and is essential for its biological activity.

Molecular Target Identification and Mechanisms of Action of 1 3 Isopropoxybenzyl Piperazine

Elucidation of Primary Molecular Targets for "1-(3-Isopropoxybenzyl)-piperazine"

Identifying the direct molecular binding partners of a compound is the foundational step in understanding its mechanism of action. For this compound, this would involve a series of unbiased and targeted experimental strategies.

Target Deconvolution Methodologies (e.g., chemical proteomics)

To identify the primary molecular targets of this compound from the vast number of proteins in a cell, chemical proteomics would be a key methodology. acs.org This approach uses a version of the compound that is chemically modified to act as a "bait" to capture its binding partners from cell extracts or lysates.

One common technique involves immobilizing the compound on a solid support (like a bead) to perform affinity chromatography. Another method is activity-based protein profiling (ABPP), which can identify enzyme targets by using a reactive probe version of the compound. The proteins that bind to the compound are then identified using mass spectrometry.

Table 1: Hypothetical Target Deconvolution Data for this compound

| Potential Target Class | Example Target | Rationale for Investigation |

| G-Protein Coupled Receptors | Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A) | Many benzylpiperazine derivatives show affinity for serotonin receptors. researchgate.neteuropa.eu |

| Dopamine (B1211576) Receptors (e.g., D2) | Benzylpiperazines can modulate dopaminergic neurotransmission. researchgate.net | |

| Adrenergic Receptors (e.g., α2) | Structural similarities to known adrenergic ligands suggest potential interaction. vulcanchem.com | |

| Sigma Receptors (σ1, σ2) | The benzylpiperazine scaffold is a known high-affinity ligand for sigma receptors. acs.org | |

| Enzymes | Monoamine Oxidase (MAO) | Inhibition of MAO could be a potential mechanism for altering neurotransmitter levels. |

This table is illustrative and represents potential areas of investigation based on the pharmacology of structurally related compounds. No experimental data for this compound is currently available.

Validation of Identified Targets Through Genetic or Pharmacological Approaches

Once potential targets are identified through methods like chemical proteomics, it is crucial to validate that the compound's effects are indeed mediated through these targets.

Genetic validation would involve techniques like CRISPR-Cas9 gene editing or siRNA-mediated gene silencing to reduce the expression of the putative target protein in cells. If the cellular response to this compound is diminished or absent in these modified cells, it provides strong evidence that the protein is a genuine target.

Pharmacological validation would use known selective agonists or antagonists for the identified target. If a known antagonist for a potential receptor target blocks the effects of this compound, it supports the hypothesis that the compound acts on that receptor.

Downstream Signaling Pathway Modulation by "this compound"

After binding to its primary target, a compound typically triggers a cascade of intracellular events known as downstream signaling pathways. Investigating these pathways provides a more complete picture of the compound's cellular mechanism of action.

Intracellular Signaling Cascades (e.g., cAMP, ERK, AKT pathways)

Many potential targets for piperazine (B1678402) derivatives, such as G-protein coupled receptors, modulate well-known signaling pathways. Key pathways to investigate for this compound would include:

cAMP Pathway: Measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels in cells treated with the compound would indicate whether it activates or inhibits adenylyl cyclase, a common downstream effector of G-protein coupled receptors.

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Analyzing the phosphorylation status of ERK (p-ERK) would reveal if the compound modulates this critical pathway.

AKT Pathway: The AKT pathway is another crucial signaling cascade involved in cell survival and metabolism. Assessing the phosphorylation of AKT (p-AKT) would provide insights into the compound's effects on these processes.

Gene Expression and Proteomic Changes Induced by Compound Treatment

The modulation of signaling pathways ultimately leads to changes in the expression of genes and the abundance of proteins within a cell. Techniques like RNA sequencing (RNA-Seq) and quantitative proteomics (e.g., iTRAQ, TMT) would be employed to obtain a global view of these changes following treatment with this compound.

Table 2: Illustrative Framework for Downstream Effects Analysis

| Analysis Type | Methodology | Potential Insights |

| Gene Expression Profiling | RNA-Sequencing | Identification of genes and cellular pathways regulated by the compound. |

| Proteomic Profiling | Mass Spectrometry-based proteomics | Quantification of changes in protein levels to understand the functional consequences of compound treatment. |

This table outlines the experimental approaches that would be necessary to characterize the downstream effects of this compound.

Allosteric vs. Orthosteric Binding Mechanisms of "this compound"

A critical aspect of a compound's interaction with its target is the location of its binding site.

Orthosteric binding occurs at the same site as the endogenous ligand (the natural molecule that binds to the receptor). Orthosteric compounds often act as direct competitors with the natural ligand.

Allosteric binding occurs at a different site on the target protein. Allosteric modulators can fine-tune the receptor's response to the endogenous ligand, either enhancing or diminishing its effect, rather than simply blocking it.

Distinguishing between these two binding modes would require specialized pharmacological assays. For example, radioligand binding studies could be performed in the presence of a known orthosteric ligand to see if this compound competes for the same binding site. Functional assays that measure the compound's effect in the presence of varying concentrations of the endogenous agonist can also reveal an allosteric mechanism.

Receptor Trafficking and Desensitization Studies Induced by Ligand Binding

The phenomenon of receptor trafficking and desensitization is a crucial cellular process that modulates the response to a ligand over time. Upon binding of an agonist, many G protein-coupled receptors (GPCRs), a common target for piperazine derivatives, undergo a series of events that lead to a temporary or long-term reduction in their signaling capacity. This process is essential for preventing overstimulation and maintaining cellular homeostasis.

Studies on various piperazine-containing molecules have shed light on these mechanisms. For instance, some piperazine derivatives that act as serotonin receptor agonists have been investigated for their anxiolytic properties. nih.gov The continuous activation of these receptors can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its coupling to G proteins, thereby initiating the process of desensitization.

Following β-arrestin binding, the receptor-arrestin complex is often targeted for internalization into the cell via clathrin-coated pits. This process, known as receptor sequestration, physically removes the receptors from the cell surface, further contributing to the attenuation of the signal. Once internalized, the receptors can have several fates: they can be dephosphorylated and recycled back to the cell membrane, making the cell responsive to the ligand again (resensitization), or they can be targeted for degradation in lysosomes, leading to a long-term down-regulation of receptor numbers.

While specific data on this compound is not available, it is plausible that if it acts as an agonist at a particular GPCR, it would induce a similar cascade of receptor trafficking and desensitization events. The kinetics and extent of these processes would be dependent on the specific receptor subtype it targets and its intrinsic efficacy at that receptor.

For example, research on other piperazine compounds has demonstrated their ability to modulate neurotransmitter systems. wikipedia.orgdrugbank.com Some piperazine derivatives are known to interact with GABA receptors, leading to a paralytic effect in helminths by causing hyperpolarization of nerve endings. wikipedia.orgdrugbank.com This mode of action highlights the diverse targeting capabilities within the piperazine chemical class.

In the context of cancer research, a piperazine derivative designated as PCC has been shown to induce apoptosis in liver cancer cells by activating both intrinsic and extrinsic pathways. nih.gov This involves complex signaling cascades, including the suppression of NF-κB translocation to the nucleus. nih.gov While distinct from classical receptor desensitization, this demonstrates that piperazine compounds can profoundly influence cellular signaling pathways.

The table below provides a hypothetical framework for the kind of data that would be generated in a study investigating receptor trafficking induced by a compound like this compound, assuming it acts as a GPCR agonist.

| Time (minutes) | Surface Receptor Density (%) | Internalized Receptors (%) | Signaling Output (e.g., cAMP levels, % of max) |

| 0 | 100 | 0 | 100 |

| 5 | 85 | 15 | 80 |

| 15 | 60 | 40 | 50 |

| 30 | 45 | 55 | 30 |

| 60 | 40 | 60 | 25 |

| 120 (after ligand removal) | 70 | 30 | 65 |

Table 1: Hypothetical Data on Receptor Trafficking and Desensitization. This table illustrates the expected trends in a typical experiment where an agonist induces receptor internalization and a corresponding decrease in signaling, followed by a partial recovery upon ligand removal, indicative of receptor recycling.

Further research is required to elucidate the specific molecular targets of this compound and to characterize the precise nature of the receptor trafficking and desensitization it may induce. Such studies would be instrumental in understanding its pharmacological profile and potential therapeutic applications.

Computational Chemistry and Structural Biology Approaches in the Study of 1 3 Isopropoxybenzyl Piperazine

Ligand-Based Drug Design (LBDD) Methodologies Applied to "1-(3-Isopropoxybenzyl)-piperazine" Analogues

Ligand-based drug design (LBDD) focuses on the analysis of molecules known to interact with a target of interest. By identifying the common chemical features responsible for their biological activity, researchers can design new, improved molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For arylpiperazine derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their interactions with various receptors.

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies on related arylpiperazine series provide a framework for understanding which properties are likely to be significant. These studies often employ a range of descriptors categorized as electronic, steric, hydrophobic, and topological. For instance, a typical QSAR study on a series of piperazine (B1678402) derivatives might reveal the importance of descriptors such as those listed in the table below. mdpi.comopenpharmaceuticalsciencesjournal.comnih.gov

A representative, albeit generalized, QSAR equation for a series of arylpiperazine derivatives might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and cn are the coefficients for each descriptor. The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²), with values closer to 1.0 indicating a more robust and predictive model. mdpi.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Arylpiperazine Derivatives

| Descriptor Category | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Influences the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index, Kier & Hall Indices | Describes molecular shape, size, and branching. |

This table is illustrative and based on general QSAR studies of piperazine derivatives.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For arylpiperazine derivatives, which are known to interact with a variety of G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, pharmacophore models typically include features such as a basic nitrogen atom, aromatic rings, and hydrophobic centers. nih.govnih.gov

A pharmacophore model for this compound and its analogues targeting, for example, the serotonin 5-HT1A receptor, would likely be constructed based on a set of known active compounds. nih.gov The common features would be mapped to generate a 3D template. This template can then be used to virtually screen large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new drug candidates. mdpi.com

A hypothetical pharmacophore model for a series of benzylpiperazine analogues might consist of the following features:

One Positive Ionizable (PI) feature: Corresponding to the protonated nitrogen atom in the piperazine ring, which is crucial for forming salt bridges with acidic residues in the receptor binding site.

One or two Aromatic Ring (AR) features: Representing the benzyl (B1604629) and potentially another aromatic moiety, which engage in π-π stacking or hydrophobic interactions.

One Hydrophobic (HY) feature: Often associated with the alkoxy group, in this case, the isopropoxy group, which can fit into a hydrophobic pocket within the receptor.

Table 2: Illustrative Pharmacophore Features for Arylpiperazine Ligands

| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction |

| Positive Ionizable (PI) | Protonated piperazine nitrogen | Ionic interaction, Salt bridge |

| Aromatic Ring (AR) | Benzyl ring | π-π stacking, Hydrophobic |

| Hydrophobic (HY) | Isopropoxy group | van der Waals, Hydrophobic |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the isopropoxy group | Hydrogen bonding |

This table presents a generalized pharmacophore model based on known interactions of arylpiperazine derivatives.

Structure-Based Drug Design (SBDD) for "this compound" and Its Interactions with Targets

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, typically a protein or enzyme, to design ligands with high affinity and selectivity.

Molecular Docking Simulations with Identified Receptor Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a target receptor, such as the serotonin 5-HT1A receptor (PDB ID: 7E2Y), and evaluating the binding affinity using a scoring function. rcsb.org

The docking pose would reveal key interactions, such as hydrogen bonds between the piperazine nitrogen and specific amino acid residues (e.g., Aspartate), and hydrophobic interactions between the isopropoxybenzyl group and nonpolar residues in the binding pocket. nih.govnih.gov The meta-position of the isopropoxy group would dictate a specific orientation of the benzyl ring within the binding site, potentially leading to a different interaction profile compared to its ortho- or para-substituted isomers.

Table 3: Hypothetical Molecular Docking Results for this compound with the 5-HT1A Receptor

| Parameter | Predicted Value | Significance |

| Binding Energy (kcal/mol) | -8.5 to -10.0 | Indicates a strong and favorable interaction. |

| Key Interacting Residues | Asp116, Tyr390, Phe361, Trp358 | Highlights the specific amino acids involved in binding. |

| Types of Interactions | Salt bridge, Hydrogen bonds, π-π stacking, Hydrophobic interactions | Describes the nature of the forces holding the complex together. |

These values are illustrative and based on typical docking results for high-affinity arylpiperazine ligands with the 5-HT1A receptor.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. An MD simulation of the this compound-receptor complex, initiated from the best docking pose, would be run for several nanoseconds. nih.gov

Analysis of the MD trajectory would include monitoring the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. A stable complex would show minimal fluctuations in RMSD over the simulation time. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein that may be involved in ligand binding and receptor activation. researchgate.net

Figure 1: Illustrative RMSD Plot from an MD Simulation

This is a descriptive representation of a typical RMSD plot.

Free Energy Perturbation (FEP) Studies for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands. While computationally intensive, FEP can provide highly accurate predictions of binding affinity changes resulting from small chemical modifications. nih.gov

In the context of this compound, FEP could be used to predict the change in binding affinity when, for example, the isopropoxy group is moved from the meta to the para position, or when it is replaced by a different alkoxy group. The calculation involves a series of small, non-physical "perturbations" that gradually transform one molecule into another within the receptor's binding site and in solution. The difference in the free energy of these two transformations provides the relative binding free energy.

Table 4: Hypothetical FEP Calculation Results for Analogues of this compound

| Perturbation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Interpretation |

| This compound -> 1-(4-Isopropoxybenzyl)-piperazine | +0.8 | +0.6 | The meta-isomer is predicted to have slightly higher affinity. |

| This compound -> 1-(3-Methoxybenzyl)-piperazine | -1.2 | -1.0 | The smaller methoxy (B1213986) group leads to a decrease in affinity. |

These are illustrative data representing typical outcomes of FEP studies, demonstrating the method's predictive power. researchgate.net

Homology Modeling and De Novo Protein Structure Prediction for Relevant Receptors

Understanding the interaction between a ligand such as this compound and its biological target is fundamental. However, the experimental three-dimensional structures of many receptors, particularly G-protein coupled receptors (GPCRs) that are common targets for piperazine derivatives, are often unavailable. escholarship.org In such cases, computational modeling provides essential tools to generate structural models of these receptors.

Homology Modeling

When the crystal structure of a target receptor is unknown, homology modeling can be employed to build a reliable 3D model, provided a suitable template structure from a homologous protein exists. researchgate.net This technique is predicated on the principle that proteins with similar sequences will adopt similar three-dimensional structures. The process involves several key steps:

Template Selection: The first and most critical step is to identify one or more experimentally determined protein structures (templates) that have a significant amino acid sequence identity to the target protein. For instance, in the study of δ-opioid receptor agonists, the crystal structure of the active μ-opioid receptor was used as a template to build a model of the δ-opioid receptor. researchgate.netnih.gov Similarly, the human ETB receptor structure has been used as a template for modeling the ETA receptor due to high sequence similarity. mdpi.com

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the selected template(s). The accuracy of this alignment is crucial for the quality of the final model. escholarship.org

Model Building: A 3D model of the target protein is constructed based on the alignment with the template structure. The coordinates of the aligned residues in the template are transferred to the target protein. Loops, which are often regions of lower sequence conservation, may be modeled using information from a database of known loop structures. Automated servers like SWISS-MODEL are frequently used for this purpose. researchgate.net

This approach has been successfully used to create models of various receptors, enabling the study of ligand binding modes through molecular docking simulations. nih.gov For example, docking studies of benzhydrylpiperazine agonists into a homology model of the δ-opioid receptor helped identify key amino acid residues involved in the ligand-receptor interaction. nih.gov

De Novo Protein Structure Prediction

In situations where no suitable template structure is available, de novo or ab initio protein structure prediction methods are used. nih.gov These methods aim to predict the protein's structure from its amino acid sequence alone, without relying on a template. While computationally intensive and historically challenging, recent advances, particularly in the field of artificial intelligence, have revolutionized this area.

Prominent tools like AlphaFold2 and RoseTTAFold have demonstrated remarkable accuracy in predicting protein structures. uniroma1.it These deep learning-based approaches can generate highly accurate models even for proteins with no known structural homologs, representing a significant breakthrough for structure-based drug discovery. uniroma1.it For novel or less-studied receptors that might interact with this compound, these de novo methods offer a powerful pathway to obtaining a structural model, which can then be used for virtual screening and ligand design campaigns. uniroma1.it

In Silico Prediction Methodologies for Potential Metabolic Pathways and ADME Characteristics

The journey of a drug candidate through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these characteristics early in the drug discovery pipeline is crucial to avoid late-stage failures. nih.govnih.gov A variety of in silico methodologies are available to forecast the metabolic fate and pharmacokinetic profile of molecules like this compound.

Methodologies for Predicting Metabolic Pathways

The prediction of metabolic pathways involves identifying the likely sites on a molecule that are susceptible to enzymatic modification (cytochrome P450 enzymes being the most common) and the resulting metabolites. researchgate.net Several computational approaches are used:

Expert Systems: These systems use a knowledge base of known biotransformations and metabolic reactions. By recognizing specific functional groups and structural motifs within the query molecule, they can predict potential metabolic reactions.

Machine Learning and Data-Driven Models: These methods are trained on large datasets of known metabolic transformations. They learn to identify the structural features that make a particular site on a molecule reactive. Tools like ADMETlab 2.0, Meteor Nexus, and META Ultra utilize such approaches to predict sites of metabolism and the structures of major metabolites. researchgate.netbotanicalsafetyconsortium.org

Quantum Mechanics (QM) Methods: QM calculations can be used to determine the reactivity of different atoms within a molecule. For instance, they can calculate the activation energies for hydrogen abstraction or other reactions mediated by metabolic enzymes, thereby identifying the most probable sites of metabolism.

Methodologies for Predicting ADME Characteristics

A wide range of computational models are used to predict various ADME properties. These predictions are often based on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These are regression or classification models that correlate molecular descriptors with an experimental property. researchgate.net For example, a QSAR model might predict blood-brain barrier penetration based on descriptors like molecular weight, lipophilicity (logP), and polar surface area.

Physicochemical Property Prediction: Numerous algorithms exist to calculate fundamental properties that influence ADME.

Partition Coefficient (logP): This measures a compound's lipophilicity. Atom-additive methods (like ALOGP, XLOGP) and fragment-based methods (like CLOGP) are widely used for its prediction. acs.org

Aqueous Solubility: Predicting how well a compound dissolves in water is critical for absorption. Models for solubility prediction are a key component of early drug-likeness assessment. nih.gov

Ionization (pKa): The ionization state of a molecule at physiological pH affects its solubility, permeability, and binding. Software like Marvin and ACD/ChemSketch can predict pKa values. nih.gov

Pharmacokinetic Models: More complex models aim to simulate the entire ADME process.

Absorption: Models predict oral bioavailability and permeability through membranes like the intestinal wall (e.g., Caco-2 permeability).

Distribution: Predictions include plasma protein binding and volume of distribution.

Metabolism: As described above, tools predict metabolic stability and identify potential metabolites.

Excretion: Models can estimate clearance rates.

Deep Learning and AI: Modern approaches leverage deep learning architectures, such as graph neural networks and transformers, to learn from vast molecular datasets. mdpi.com The ADME-DL pipeline, for example, uses a multi-task learning approach that respects the natural flow of pharmacokinetics (A→D→M→E) to enhance the accuracy of drug-likeness predictions. oup.com

These computational tools and methodologies, from generating receptor structures to predicting metabolic fate, provide a powerful framework for the comprehensive evaluation of drug candidates like this compound, guiding their optimization and development.

Medicinal Chemistry and Rational Design Strategies for 1 3 Isopropoxybenzyl Piperazine Derivatives

Scaffold Hopping and Bioisosteric Replacement Strategies for Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at identifying novel core structures (scaffolds) that retain or improve biological activity while offering superior properties, such as enhanced selectivity, improved pharmacokinetics, or novel intellectual property. chemrxiv.org For derivatives of 1-(3-Isopropoxybenzyl)-piperazine, these strategies primarily focus on modifying the central piperazine (B1678402) ring.

Bioisosteric Replacement of the Piperazine Core:

The piperazine ring is a common motif in drug discovery due to its favorable physicochemical properties and its ability to be derivatized at two distinct nitrogen atoms. cambridgemedchemconsulting.comnih.gov However, replacing the piperazine with bioisosteres—substituents or groups with similar physical or chemical properties—can fine-tune a molecule's characteristics. cambridgemedchemconsulting.com These replacements can alter basicity (pKa), lipophilicity, and the spatial arrangement of substituents, thereby influencing target binding and pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov

In a study on σ2 receptor ligands, replacing a piperazine moiety with various isosteres like spirocyclic and bridged diamine ring systems led to significant changes in receptor affinity and selectivity. nih.gov For instance, the homopiperazine (B121016) analog showed high affinity for the σ2 receptor, while other replacements increased affinity for the σ1 receptor. nih.gov This highlights how subtle changes to the core ring system can redirect ligand selectivity. nih.gov The exploration of homopiperazine mimics for orexin (B13118510) receptor antagonists also demonstrated improvements in potency and metabolic stability. cambridgemedchemconsulting.com

Key bioisosteric replacements for the piperazine ring in the this compound scaffold could include:

Homopiperazine (1,4-diazepane): This seven-membered ring offers different conformational flexibility, which can impact receptor binding.

Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane): These conformationally constrained analogs can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov

Spirocyclic Diamines: These systems introduce a spiro center, altering the three-dimensional shape and vectors for substitution. enamine.netenamine.net Replacing the piperazine in the drug Olaparib with a spirodiamine analog was shown to beneficially affect activity and reduce cytotoxicity. enamine.netenamine.net

Aminopyrrolidines and Aminoazetidines: These smaller ring systems can also serve as piperazine mimics, offering different spatial arrangements and physicochemical properties. nih.gov

| Bioisostere Example | Potential Impact on this compound Derivatives | Reference |

| Homopiperazine | Altered conformational flexibility, potential for improved potency or modified selectivity profile. | cambridgemedchemconsulting.comnih.gov |

| 2,5-Diazabicyclo[2.2.1]heptane | Increased rigidity, may lock into a bioactive conformation, potentially improving affinity and selectivity. | nih.gov |

| Spirodiamines | Introduces novel 3D geometry, may improve activity and reduce cytotoxicity. | enamine.netenamine.net |

| 3-Aminoazetidine | Eliminates a chiral center (if substitution creates one), alters vector space and pKa. | cambridgemedchemconsulting.com |

Fragment-Based Drug Discovery (FBDD) Approaches Targeting the Piperazine Core

Fragment-Based Drug Discovery (FBDD) is a well-established technique for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. astx.com These fragment hits serve as starting points for optimization into more potent leads, often guided by structural biology techniques like X-ray crystallography. astx.comnih.gov

The this compound scaffold is well-suited for FBDD strategies. The piperazine ring can function as a central, versatile core onto which identified fragments can be linked or elaborated.

A key example of this approach involved the discovery of high-affinity arylpiperazine leads for the β1-adrenergic receptor (β1AR), a G protein-coupled receptor (GPCR). nih.gov Through biophysical fragment screening, piperazine-based fragments were identified that bound to the receptor. nih.gov Structural studies revealed that the piperazine ring occupied a key position between specific helices of the receptor, mimicking the interaction of the ethanolamine (B43304) core of traditional adrenergic ligands. nih.gov

The process for applying FBDD to this scaffold would typically involve:

Fragment Screening: A library of low-molecular-weight fragments is screened to identify molecules that bind to the target of interest.

Structural Elucidation: The binding mode of the hit fragments is determined, often using X-ray crystallography or NMR spectroscopy. nih.gov

Fragment Elaboration: The identified fragments are then "grown" or "linked." The piperazine core of this compound can be used as a pre-existing, efficient scaffold. For example, a fragment that binds in a pocket adjacent to where the piperazine sits (B43327) could be linked to the N4 position of the piperazine ring. Alternatively, the isopropoxybenzyl portion could be considered one "fragment" and another fragment could be attached to the second nitrogen of the piperazine.

This strategy was successfully used to optimize KRAS inhibitors, where an initial phenyl-piperazine fragment was identified. acs.org X-ray crystallography showed the piperazine ring making key interactions, and subsequent optimization by adding substituents to the piperazine ring led to a 10-fold enhancement in potency. acs.org

Design Principles for Prodrugs of "this compound"

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. Prodrug strategies are often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism.

For this compound, the secondary amine on the piperazine ring (at the N4 position) is an ideal handle for creating prodrugs. A common approach is to attach a promoiety via a linker that is designed to be cleaved under physiological conditions.

Research on piperazinylalkyl ester prodrugs of the non-steroidal anti-inflammatory drug (NSAID) 6-methoxy-2-naphthylacetic acid (6-MNA) provides relevant design principles. nih.gov In this study, various piperazine derivatives were linked to the drug via an ester bond. These prodrugs were designed for improved percutaneous (skin) delivery. nih.gov

Key findings and design principles applicable to this compound include:

Linker Stability and Cleavage: The prodrugs showed moderate stability in aqueous buffer solutions but were rapidly hydrolyzed by enzymes in human serum to release the active drug. nih.gov This demonstrates the principle of creating a linker that is stable enough for formulation and administration but is efficiently cleaved in vivo.

Enhanced Permeation: The prodrugs exhibited significantly enhanced skin permeation compared to the parent drug, with one derivative showing an 11.2-fold improvement. nih.gov This is often due to the increased lipophilicity of the prodrug, which facilitates passage through lipid membranes.

Structure-Permeation Relationship: The rate of skin permeation was influenced by the specific piperazine derivative used as the promoiety. nih.gov

To design a prodrug of this compound, one could acylate the N4-nitrogen with a promoiety connected by an ester or carbonate linker. The choice of promoiety would be guided by the desired properties, such as increased lipophilicity for membrane permeation or improved water solubility for intravenous administration.

| Prodrug Design Principle | Application to this compound | Desired Outcome |

| Enzymatically Labile Linker | Attach a promoiety to the N4-piperazine nitrogen via an ester or amide bond. | Controlled release of the active parent compound in vivo. |

| Modulation of Physicochemical Properties | Select a promoiety that increases lipophilicity (e.g., long alkyl chain) or hydrophilicity (e.g., polyethylene (B3416737) glycol). | Improved membrane permeability or enhanced aqueous solubility. |

| Targeted Delivery | Incorporate a promoiety that is recognized by specific transporters or enzymes at the target site. | Site-specific drug release, potentially reducing systemic exposure. |

Strategies for Developing Multi-Target Ligands Based on the "this compound" Scaffold

Multi-target ligands, or "designed multiple ligands," are single molecules engineered to interact with two or more distinct biological targets. This approach can offer improved efficacy or a better side-effect profile compared to administering multiple single-target drugs, particularly for complex diseases like cancer or central nervous system disorders. nih.gov The this compound scaffold is an excellent starting point for designing such agents because its two distinct substitution points (the benzyl (B1604629) end and the free piperazine nitrogen) allow for the incorporation of pharmacophoric elements for different targets. nih.gov

A study aimed at developing new treatments for schizophrenia identified a lead compound with affinity for dopamine (B1211576) D₂, serotonin (B10506) 5-HT₁ₐ, and 5-HT₂ₐ receptors. nih.gov This lead structure was optimized by synthesizing derivatives with different substituents on the piperazine moiety, demonstrating how the core scaffold can be used to fine-tune a multi-receptor profile. nih.gov

Similarly, dual-target antagonists for the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors have been developed using piperazine and piperidine (B6355638) cores. nih.gov In this work, the core heterocyclic ring was crucial for achieving dual affinity. Replacing a piperazine with a piperidine ring, for example, significantly increased affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor. nih.gov This illustrates that the central scaffold itself is a key determinant of the multi-target profile.

To develop a multi-target ligand from this compound, one could:

Identify a primary target for which the 1-(3-isopropoxybenzyl) moiety is a key pharmacophore.

Identify a secondary target and its corresponding pharmacophore.

Synthesize a library of compounds where this second pharmacophore is attached to the N4 position of the piperazine ring, possibly via an optimized linker.

This modular design allows for the systematic exploration of different target combinations, leveraging the piperazine as a versatile and privileged connector. nih.gov

Linker and Substituent Optimization in Analogues of "this compound"

Systematic optimization of linkers and substituents is a cornerstone of medicinal chemistry. For analogues of this compound, this involves modifying three key areas: the substituents on the benzyl ring, the linker between the benzyl ring and the piperazine, and the substituent on the second piperazine nitrogen.

Substituent Optimization:

Benzyl Ring: The position and nature of the alkoxy group (isopropoxy at position 3) are critical. Moving it to the para- (4) or ortho- (2) position would significantly alter the electronic and steric profile, likely affecting receptor binding. Adding other substituents (e.g., halogens, methyl groups) could further probe the binding pocket for additional interactions.

Linker Optimization: The "linker" in the parent compound is a methylene (B1212753) (-CH₂-) group. Optimization could involve:

Changing Linker Length: Increasing the alkyl chain length (e.g., to ethyl or propyl) between the benzyl ring and the piperazine can alter the distance and orientation between the two pharmacophoric groups. In a series of 5-HT₁ₐ receptor ligands, a four-carbon chain was found to be optimal for affinity. nih.gov

Introducing Rigidity or Flexibility: Replacing the flexible alkyl linker with a more rigid unit (e.g., part of a cyclopropyl (B3062369) ring) or a different functional group (e.g., a ketone) can constrain the molecule's conformation. This can lead to higher affinity if the constrained conformation matches the receptor-bound state.

| Modification Strategy | Example | Potential Effect | Reference |

| Substituent (Benzyl Ring) | Move isopropoxy group from meta to para position. | Alter receptor selectivity and binding affinity. | vulcanchem.com |

| Substituent (N4-Piperazine) | Add acetyl, methylsulfonyl, or other small groups. | Modulate potency and physicochemical properties like solubility. | nih.govscispace.com |

| Linker Length | Extend methylene linker to ethylene (B1197577) or propylene. | Optimize spatial orientation of pharmacophores for improved target binding. | nih.gov |

| Linker Composition | Incorporate a carbonyl or other functional group into the linker. | Change electronic properties and hydrogen bonding capacity of the linker region. | nih.gov |

Advanced Research Methodologies and Techniques Employed in the Study of 1 3 Isopropoxybenzyl Piperazine

Advanced Spectroscopic Techniques for Ligand-Target Interaction Analysis

To characterize the binding of a ligand like 1-(3-Isopropoxybenzyl)-piperazine to its biological target (e.g., a receptor or enzyme), researchers employ several advanced spectroscopic and biophysical techniques. These methods provide quantitative data on binding affinity, thermodynamics, and kinetics without the need for radioactive labels.

Surface Plasmon Resonance (SPR) : SPR is a powerful label-free technique for real-time monitoring of molecular interactions. nih.govnih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand, in this case, this compound, is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes that occur upon molecular binding. nih.govnih.gov In an ITC experiment, a solution of the ligand is titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information can reveal the forces driving the binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Ligand-observed NMR techniques are particularly useful for studying the binding of small molecules like this compound to their targets. nih.gov By observing changes in the NMR spectrum of the ligand upon addition of the target protein, researchers can identify which parts of the molecule are involved in the binding interaction. Techniques like saturation transfer difference (STD) NMR can pinpoint the specific protons of the ligand that are in close contact with the receptor, providing valuable structural information about the binding mode.

A hypothetical data set for the binding of a piperazine (B1678402) derivative to a target protein, as would be obtained from these techniques, is presented below.

| Technique | Parameter Measured | Illustrative Value | Significance |

| SPR | ka (on-rate) | 1 x 10⁵ M⁻¹s⁻¹ | Rate of complex formation |

| kd (off-rate) | 1 x 10⁻³ s⁻¹ | Stability of the complex | |

| KD (dissociation constant) | 10 nM | Binding affinity | |

| ITC | n (stoichiometry) | 1.05 | Binding ratio (ligand:protein) |

| KD (dissociation constant) | 12 nM | Binding affinity | |

| ΔH (enthalpy change) | -8.5 kcal/mol | Heat released/absorbed upon binding | |

| ΔS (entropy change) | +5 cal/mol·K | Change in randomness of the system | |

| NMR | Chemical Shift Perturbations | Ppm changes in specific protons | Identifies ligand-protein contact points |

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Determination of Ligand-Bound Receptors

Determining the three-dimensional structure of a ligand bound to its receptor at atomic resolution is crucial for understanding its mechanism of action and for structure-based drug design.

X-ray Crystallography : This technique has historically been the gold standard for determining the structure of proteins and their complexes. It requires the formation of a high-quality crystal of the ligand-receptor complex. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density and, subsequently, the atomic structure of the complex. This provides a static, high-resolution snapshot of the binding pose of the ligand in the receptor's binding pocket.

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM has emerged as a revolutionary technique, particularly for large and flexible protein complexes that are difficult to crystallize, such as G-protein coupled receptors (GPCRs). nih.govnih.gov Samples of the ligand-receptor complex are flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged to reconstruct a high-resolution 3D model of the complex. nih.gov For instance, cryo-EM has been successfully used to determine the structure of the delta-opioid receptor (a GPCR) in complex with a small-molecule piperazine-containing agonist, revealing key receptor-ligand interactions. nih.gov

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for Compound Discovery

The discovery of novel bioactive compounds often begins with the screening of large libraries of chemicals.

High-Content Screening (HCS) : HCS, or high-content analysis, is a more sophisticated screening method that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. Following a primary HTS campaign, HCS can be used to characterize the effects of hit compounds on cell morphology, protein translocation, or other complex cellular phenotypes. For example, if this compound were identified as a hit in an HTS screen for anticancer agents, HCS could be used to quantify its effects on the cell cycle, apoptosis, and nuclear translocation of transcription factors in cancer cell lines. nih.gov

Application of Optogenetics and Chemogenetics in Mechanistic Studies

To dissect the precise functional role of a compound within complex biological systems like the brain, advanced techniques like optogenetics and chemogenetics are employed. These methods allow for the control of specific cell populations with light or specific chemicals, respectively.

Optogenetics : This technique involves introducing light-sensitive proteins (opsins) into specific neurons. nih.gov By shining light of a particular wavelength onto these neurons, researchers can either activate or inhibit them with millisecond precision. If a compound like this compound were found to modulate a specific neural circuit, optogenetics could be used to determine if the compound's effects are mimicked or occluded by the artificial activation or inhibition of that same circuit.

Chemogenetics : Chemogenetics uses engineered receptors, most commonly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. By expressing these DREADDs in specific cell types, researchers can selectively control cellular activity in a living animal. This would allow for the investigation of whether the behavioral or physiological effects of this compound are mediated by a particular subset of neurons (e.g., dopamine (B1211576) D2 receptor-expressing neurons). nih.gov

Future Directions and Preclinical Translational Perspectives for 1 3 Isopropoxybenzyl Piperazine Research

Development of Novel Research Tools and Probes Based on "1-(3-Isopropoxybenzyl)-piperazine"

To deeply investigate the biological roles and molecular interactions of this compound, the development of specialized chemical probes is essential. These tools are derived from the parent compound through strategic chemical modifications, such as radiolabeling or the attachment of fluorescent tags or biotin. Such probes would enable precise quantification of target engagement, visualization of the compound's distribution in cells and tissues, and identification of its binding partners.

Future work could focus on synthesizing a radiolabeled version of this compound, for instance, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This would facilitate quantitative binding assays and autoradiography studies to map the density of its target receptors in various tissues. Another powerful approach would be the creation of a fluorescent probe by conjugating a fluorophore to a non-critical position on the molecule. This would allow for real-time imaging of the compound's interaction with live cells via techniques like fluorescence microscopy and flow cytometry. Furthermore, a biotinylated derivative could be used for affinity purification experiments to isolate and identify the specific proteins that this compound interacts with, thus elucidating its mechanism of action.

Strategies for Further Preclinical Optimization and Lead Compound Development

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. For this compound, a systematic structure-activity relationship (SAR) study is the cornerstone of this process. nih.gov This involves synthesizing a library of analogues where specific parts of the molecule are methodically altered.

Key modifications could include:

Altering the Isopropoxy Group: Replacing the isopropoxy substituent on the benzyl (B1604629) ring with other alkoxy groups (e.g., methoxy (B1213986), ethoxy) or bioisosteric replacements (e.g., trifluoromethyl) to probe the size and electronic requirements of the binding pocket.

Varying Benzyl Ring Substitution: Moving the isopropoxy group to the 2- or 4-position of the benzyl ring to understand the optimal substitution pattern for target engagement.

Modifying the Piperazine (B1678402) Ring: Introducing substituents on the second nitrogen of the piperazine ring to explore new interactions and modulate physicochemical properties like solubility and cell permeability. mdpi.com

The synthesized analogues would then be subjected to a battery of in vitro assays to determine their binding affinity and functional activity at the primary biological target. The data from these studies are crucial for building a comprehensive SAR model, which guides the design of next-generation compounds with improved therapeutic potential.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogues of this compound

This table illustrates the type of data generated during a lead optimization campaign. The values are for illustrative purposes only.

| Compound ID | Modification from Parent Compound | Target Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Parent | This compound | 15 | 45 |

| Analogue 1 | Replaced Isopropoxy with Methoxy | 50 | 120 |

| Analogue 2 | Replaced Isopropoxy with Trifluoromethyl | 25 | 70 |

| Analogue 3 | Moved Isopropoxy to 4-position | 125 | 300 |

| Analogue 4 | Added Methyl group to N-4 of piperazine | 10 | 35 |

| Analogue 5 | Replaced Benzyl with Naphthyl | 85 | 210 |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of "this compound" Analogues

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of preclinical research. nih.gov

For this compound and its analogues, AI/ML can be applied in several key areas:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity of virtual compounds before they are synthesized. nih.govrsc.org This allows researchers to prioritize the most promising candidates for chemical synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By learning from existing chemical data, these models can propose novel piperazine-based structures that are optimized for high potency and selectivity.

Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. rsc.org This can rapidly identify new hits that share the core piperazine scaffold but have diverse chemical structures.

ADME-Tox Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov

Emerging Research Areas and Potential Applications for Piperazine-Based Compounds in Academic Research

The piperazine scaffold is a remarkably versatile building block that continues to find applications in new areas of chemical biology and medicine. nih.govresearchgate.net While this compound may have been investigated for a specific purpose, its core structure holds potential for broader applications.

Emerging research areas for piperazine-based compounds include:

Targeted Protein Degradation: The piperazine motif can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). mdpi.com PROTACs are novel therapeutic agents that induce the degradation of specific disease-causing proteins. The piperazine can function as a rigid and soluble linker connecting the target-binding molecule to an E3 ligase-recruiting element. mdpi.com

Antimicrobial Agents: Researchers are continuously exploring piperazine derivatives for their potential as antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net The ability to easily modify the piperazine core allows for the creation of large libraries of compounds to screen against emerging infectious diseases.

Chemical Biology Probes: Beyond the specific probes for this compound itself, the broader class of benzylpiperazines can be developed as selective pharmacological tools to study various receptors and enzymes in the central nervous system and other biological systems. benthamscience.com

Natural Product Modification: The piperazine moiety is often incorporated into natural product scaffolds to improve their pharmacological properties, such as antitumor or anti-inflammatory activity. nih.gov

These expanding research horizons ensure that the piperazine scaffold, as exemplified by compounds like this compound, will remain a highly relevant and fruitful area for academic and industrial research for years to come.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Isopropoxybenzyl)-piperazine and its derivatives?

- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine was synthesized via alkylation of piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by purification via silica gel chromatography . For this compound, substituting the fluorobenzyl group with an isopropoxybenzyl moiety would require adjusting reaction conditions (e.g., solvent polarity, temperature) to accommodate steric and electronic effects of the isopropoxy group. Monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and characterization via H/C NMR and LCMS are critical .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Analytical techniques such as high-resolution LCMS (e.g., m/z accuracy within 5 ppm) and multinuclear NMR (e.g., H at 400 MHz, C at 101 MHz) are essential. For example, in related compounds, aromatic protons appear at δ 7.0–8.4 ppm, while piperazine CH₂ groups resonate at δ 2.5–3.8 ppm . Purity can be confirmed via HPLC (>95%) and elemental analysis (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can molecular docking studies resolve discrepancies in ligand-receptor binding predictions for this compound derivatives?